molecular formula C7H7N3O B11727714 2-(Aminomethyl)oxazolo[4,5-c]pyridine

2-(Aminomethyl)oxazolo[4,5-c]pyridine

Cat. No.: B11727714
M. Wt: 149.15 g/mol
InChI Key: PCWWGHJKLXHBKR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O. It features a fused oxazole and pyridine ring system, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This reaction is usually carried out in the presence of phosphorus oxychloride (POCl3) under heating conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This interaction can disrupt various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)oxazolo[4,5-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H,3,8H2

InChI Key

PCWWGHJKLXHBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)CN

Origin of Product

United States

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